![molecular formula C8H12O4 B14601311 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one CAS No. 60546-72-7](/img/structure/B14601311.png)
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-3-methyl-4,7-dioxabicyclo[410]heptan-2-one is a bicyclic compound that features an oxabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The use of metallic sodium can help in the isomerization process to obtain the more stable trans isomer.
化学反応の分析
Types of Reactions
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the ethoxy and methyl substituents.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring size and substitution pattern.
Uniqueness
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
60546-72-7 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
2-ethoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C8H12O4/c1-3-10-8-7-6(12-7)5(9)4(2)11-8/h4,6-8H,3H2,1-2H3 |
InChIキー |
VPOBZOGAFVUGIX-UHFFFAOYSA-N |
正規SMILES |
CCOC1C2C(O2)C(=O)C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



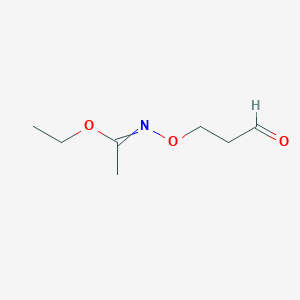

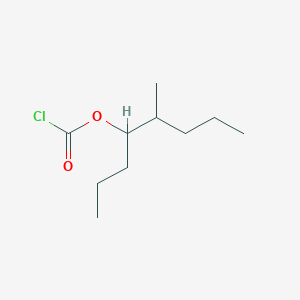
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
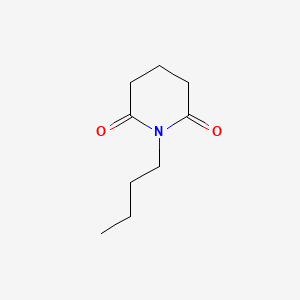
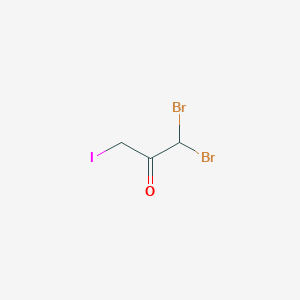

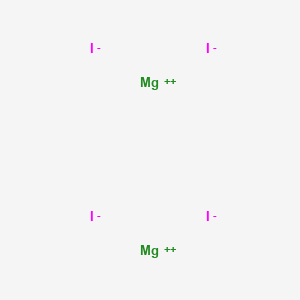
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
